molecular formula C9H7BrF2O2 B1395240 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone CAS No. 1260815-88-0

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone

Cat. No. B1395240
CAS RN: 1260815-88-0
M. Wt: 265.05 g/mol
InChI Key: KSSBXCQMHICOQQ-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone” consists of a bromine atom and a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone group .


Physical And Chemical Properties Analysis

This compound has a melting point of 63-65°C . It’s recommended to be stored at a temperature of 2-8°C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Anxiolytic Compounds : Research by Liszkiewicz et al. (2006) presents a synthesis method employing 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, which demonstrates the versatility of similar compounds in synthesizing potentially therapeutic agents (H. Liszkiewicz, M. Kowalska, M. Rutkowska, H. Gliniak, 2006).

  • Novel Thiazole and Thiophene Derivatives : Hessien et al. (2009) explored the interaction of similar compounds with other chemicals, leading to the synthesis of novel thiazole, thiophene, and other derivatives with potential applications in chemistry (S. Hessien, M. Kadah, N. A. Marzouk, 2009).

  • Selective α-Monobromination : Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, a process integral to organic synthesis and pharmaceutical development (W. Ying, 2011).

  • Functionally Substituted 1,2,3-Triazoles : Golobokova et al. (2020) demonstrated the synthesis of functionally substituted 1,2,3-triazoles, showcasing the role of similar compounds in creating diverse organic structures (T. V. Golobokova, A. G. Proidakov, V. N. Kizhnyaev, 2020).

  • Synthesis of Photoremovable Protecting Groups : Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, highlighting the potential of similar compounds in photochemistry (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, A. Banerjee, 2003).

Miscellaneous Applications

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statement H319 suggests that it causes serious eye irritation .

properties

IUPAC Name

1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSBXCQMHICOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253315
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone

CAS RN

1260815-88-0
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260815-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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